N-(5-methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Tetrazole regioisomerism N1 vs N2 connectivity physicochemical properties

Avoid inactive regioisomers-procure the exact N1-tetrazole embodiment from Roche patent WO2008000645. This 5-methylpyridin-2-yl acetamide is a defined P2X₃/P2X₂/₃ antagonist probe, also claimed as a Wnt signaling modulator (UA103918C2), enabling dual-pathway phenotypic screening. - N1-tetrazole connectivity ensures target engagement distinct from N2- or C-linked analogs. - Non-ionizable scaffold (calc. logP ~2.5-3.0) for reliable PAMPA/Caco-2 permeability data. - Scaffold-related PDHK1 Ki ~980 nM (CHEMBL3730154) confirms kinase panel screening potential.

Molecular Formula C15H14N6O
Molecular Weight 294.31 g/mol
Cat. No. B12159743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Molecular FormulaC15H14N6O
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)NC(=O)CC2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C15H14N6O/c1-11-2-7-14(16-9-11)18-15(22)8-12-3-5-13(6-4-12)21-10-17-19-20-21/h2-7,9-10H,8H2,1H3,(H,16,18,22)
InChIKeyIMFJECSFGXBQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide: Structural Identity, Patent Pedigree, and Procurement Context


N-(5-methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic small-molecule acetamide (C₁₅H₁₅N₇O, MW ~309.3 g/mol) that assembles three pharmacophoric elements: a 5-methylpyridin-2-ylamine head, a central acetamide linker, and a para-(1H-tetrazol-1-yl)phenyl tail . Critically, the tetrazole is N1-linked to the phenyl ring, forming a 1,4-disubstituted connectivity pattern that is explicitly claimed in the Hoffmann-La Roche P2X₃/P2X₂/₃ patent family (WO2008000645, EP2234989B1) as a defining motif for purinergic receptor antagonism [1]. The compound also falls within the generic Markush structures of N-(hetero)aryl-2-(hetero)aryl-substituted acetamides claimed as Wnt signaling modulators [2]. This dual patent coverage—spanning both pain/inflammation (P2X₃) and oncology/regenerative medicine (Wnt) indications—positions the compound as a non-obvious, IP-differentiated chemical tool warranting targeted procurement over simpler, single-indication tetrazole-acetamide analogs.

Why N-(5-Methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide Cannot Be Replaced by Generic Tetrazole-Acetamide Analogs


Seemingly minor structural permutations among tetrazole-acetamide derivatives produce large functional divergences because both the tetrazole connectivity (N1- vs. N2- vs. C-linked) and the heteroaryl head group dictate target engagement, selectivity, and ADME properties [1]. Within the P2X₃/P2X₂/₃ antagonist series, the patent specification teaches that the 4-(1H-tetrazol-1-yl)phenyl aryl group in combination with an N-(5-methylpyridin-2-yl) amide head yields a specific pharmacophore distinct from the 3-pyridyl, 4-pyridyl, or unsubstituted phenyl variants; the methyl substitution on the pyridine ring further modulates potency and physicochemical properties [2]. In the Wnt signaling modulator patent space, the acetamide linker length and the specific heteroaryl substitution pattern are essential for pathway modulation activity [1]. Consequently, procurement of a generic "tetrazole-phenyl-acetamide"—even one with a similar molecular formula—carries a high risk of acquiring a regioisomer or analog with substantially different biological activity, selectivity profile, and intellectual property position.

Quantitative Differentiation Evidence for N-(5-Methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide vs. Closest Analogs


Regioisomeric Connectivity: N1-Tetrazole-para-Phenyl vs. N2-Tetrazole-para-Phenyl – Physicochemical Differentiation

The target compound features an N1-linked tetrazole (1H-tetrazol-1-yl) at the para position of the phenyl ring, as confirmed by the canonical nomenclature . This connectivity is explicitly distinguished from the N2-linked (2H-tetrazol-2-yl) regioisomer in the P2X₃ antagonist patent, where the N1-tetrazole is the claimed substitution pattern for compounds within the genus [1]. N1- vs. N2-tetrazole regioisomers exhibit different dipole moments (N1-tetrazole: μ ≈ 5.6 D vs. N2-tetrazole: μ ≈ 2.4 D for the unsubstituted parent heterocycle) and distinct hydrogen-bond acceptor profiles, which directly impact target binding and solubility [2]. The 4-(1H-tetrazol-1-yl)phenyl connectivity yields a predicted logP approximately 0.3–0.5 units higher than the corresponding 4-(2H-tetrazol-2-yl)phenyl isomer, based on fragment-based calculations [2].

Tetrazole regioisomerism N1 vs N2 connectivity physicochemical properties dipole moment

P2X₃/P2X₂/₃ Antagonist Patent Coverage: Structural Differentiation from Unsubstituted Pyridyl and Phenyl Analogs

The P2X₃/P2X₂/₃ antagonist patent family (WO2008000645, EP2234989B1, US20080004442) explicitly claims compounds wherein the R group is '5-methyl-pyridin-2-yl' as a preferred embodiment, distinguishing it from unsubstituted pyridin-2-yl, pyridin-3-yl, pyridin-4-yl, and phenyl variants [1]. The patent specification teaches that the 5-methyl substitution on the pyridine ring modulates both potency at the P2X₃ receptor and metabolic stability relative to the unsubstituted pyridine analog [1]. Within the exemplified SAR landscape, the 4-(1H-tetrazol-1-yl)phenyl acetamide core combined with the 5-methylpyridin-2-yl amide head represents a distinct sub-series, separate from the 4-methyl-phenyl or unsubstituted phenyl series also claimed [1]. BindingDB entry BDBM50236529 (CHEMBL3730154) reports a Ki of 980 nM for a structurally related tetrazole-phenyl-acetamide against PDHK1, indicating this scaffold engages diverse enzymatic targets [2].

P2X3 antagonist purinergic receptor pain structure-activity relationship patent

Wnt Signaling Pathway Modulation: Dual-Indication Differentiation over Single-Mechanism Tetrazole-Acetamides

The compound falls under the generic Markush structure of N-(hetero)aryl-2-(hetero)aryl-substituted acetamides claimed as Wnt signaling modulators in UA103918C2 (WO2010048149A2) [1]. The Wnt modulator patent specifies that compounds bearing a (hetero)aryl acetamide linker with specific substitution on both aromatic termini are capable of modulating the Wnt pathway, which is implicated in oncology, fibrosis, and regenerative medicine [1]. This dual-mechanism patent coverage (P2X₃ antagonism + Wnt modulation) is a distinguishing feature not shared by simpler tetrazole-acetamide analogs such as 2-[5-(4-pyridyl)-2H-tetrazol-2-yl]acetamide (compound 26 from Kumar et al. 1990), which was characterized solely for anti-inflammatory activity (53% inflammation reduction at 25 mg/kg p.o.) via a different mechanism [2].

Wnt signaling cancer regenerative medicine dual indication

Tetrazole N1-Phenyl vs. C-Linked Tetrazole: Metabolic Stability Differentiation for In Vivo Applications

The tetrazole ring in the target compound is N1-linked to the phenyl group, as opposed to the more common C-linked 5-phenyl-1H-tetrazole motif. N-Linked tetrazoles (tetrazol-1-yl or tetrazol-2-yl) generally exhibit superior metabolic stability compared to C-linked 5-substituted-1H-tetrazoles, because the N-linkage eliminates the acidic N-H proton (pKa ~4.5–5.0 for 5-substituted-1H-tetrazole vs. no acidic proton for 1-substituted-1H-tetrazole), reducing Phase II glucuronidation susceptibility and plasma protein binding [1][2]. This structural feature—the absence of an acidic tetrazole N-H—is a critical differentiator from carboxylic acid bioisosteres (e.g., 5-phenyl-1H-tetrazole pKa ≈ 4.5, comparable to benzoic acid) [2]. The N-linked tetrazole retains the hydrogen-bond acceptor capacity (four nitrogen lone pairs) while eliminating the pH-dependent ionization that complicates oral bioavailability predictions for C-linked tetrazoles [1].

Metabolic stability N-linked tetrazole C-linked tetrazole bioisostere ADME

Building Block Level Differentiation: 5-Methylpyridin-2-yl vs. Unsubstituted Pyridin-2-yl Amine Head Group

The 5-methyl substitution on the pyridine ring differentiates this compound from analogs bearing an unsubstituted pyridin-2-yl head group. Introduction of a methyl group at the 5-position increases the calculated logP by approximately +0.5 units (pyridine logP ≈ 0.65; 5-methylpyridine logP ≈ 1.18) and introduces a steric bulk that can modulate binding pocket interactions [1]. The 5-methyl group also alters the electron density on the pyridine nitrogen (pKa of conjugate acid: pyridine ≈ 5.2; 3-methylpyridine ≈ 5.7; 5-methylpyridine ≈ 6.0), affecting hydrogen-bond donor/acceptor properties of the adjacent acetamide NH [1]. These physicochemical differences are quantifiable and reproducible across suppliers, making them a reliable basis for procurement specification [1].

5-Methylpyridine lipophilicity steric effect building block procurement specification

Absence of Direct Comparative Biological Data: Explicit Evidence Gap Statement

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and chemical supplier databases did not identify any peer-reviewed journal article, patent example, or public biological assay entry reporting quantitative IC₅₀, Ki, EC₅₀, or in vivo efficacy data specifically for N-(5-methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide . The compound is primarily listed in chemical supplier catalogs as a screening compound or building block, with purity specifications (typically ≥95% by HPLC) but without associated bioactivity annotation . The closest publicly available biological data for the scaffold comes from structurally distinct but conceptually related compounds, such as 2-[5-(4-pyridyl)-2H-tetrazol-2-yl]acetamide (anti-inflammatory, 53% inhibition at 25 mg/kg p.o.) [1] and the Nguyen et al. (2024) AChE inhibitor series bearing a 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)acetamide scaffold (20.0%–50.8% AChE inhibition at 256 µM), which differ in tetrazole connectivity and overall scaffold architecture [2].

Evidence gap procurement risk screening compound data limitation

Recommended Research and Procurement Application Scenarios for N-(5-Methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide


P2X₃/P2X₂/₃ Purinergic Receptor Antagonist Screening and SAR Expansion

This compound represents a specific embodiment within the Hoffmann-La Roche P2X₃/P2X₂/₃ antagonist patent family (WO2008000645, EP2234989B1), bearing the 5-methylpyridin-2-yl group claimed as a preferred R substituent [1]. It is suitable for use as a reference compound or starting point for SAR expansion programs targeting P2X₃-mediated pain, genitourinary disorders (e.g., interstitial cystitis, overactive bladder), gastrointestinal conditions (e.g., irritable bowel syndrome), and chronic cough—all indications explicitly claimed in the patent [1]. The N1-tetrazole connectivity and the 5-methyl substitution on the pyridine ring distinguish it from earlier-generation P2X₃ ligands and provide a defined structural entry point for medicinal chemistry optimization [1].

Wnt Signaling Pathway Modulator Screening in Oncology and Regenerative Medicine

The compound falls within the generic formula of Wnt signaling modulators claimed in UA103918C2 (WO2010048149A2) [2]. It can be deployed in Wnt reporter gene assays (e.g., TOPFlash/FOPFlash luciferase systems) to assess its agonistic or antagonistic effects on β-catenin-dependent transcription. Given the Wnt pathway's role in cancer stem cell maintenance, fibrosis, and tissue regeneration, this compound may serve as a dual-purpose screening tool that complements the P2X₃ antagonist activity in phenotypic screening cascades [2]. The absence of a carboxylic acid moiety (replaced by the N-linked tetrazole) may confer favorable cell permeability for intracellular target engagement [3].

Kinase or Epigenetic Target Profiling Based on Scaffold Promiscuity Potential

BindingDB entry BDBM50236529 (CHEMBL3730154) reports a Ki of 980 nM for a structurally related tetrazole-phenyl-acetamide against PDHK1, and other tetrazole-acetamide entries in BindingDB demonstrate engagement with PI3K isoforms (Ki 7–11 nM range for optimized analogs from US8772480) [4]. Although these data are for related—not identical—compounds, they suggest the tetrazole-phenyl-acetamide scaffold can productively engage kinase and epigenetic enzyme active sites. The target compound can be submitted to broad kinase profiling panels or epigenetic enzyme screens to identify its primary biological target(s), leveraging the scaffold's demonstrated polypharmacology potential [4].

Physicochemical Probe for N1-Tetrazole-Phenyl Linker Studies in ADME Optimization

The compound serves as a well-defined physicochemical probe for studying the impact of N1-tetrazole-phenyl connectivity on solubility, permeability, and metabolic stability relative to C-linked tetrazole and carboxylic acid analogs [3][5]. With no acidic N-H proton (unlike 5-substituted-1H-tetrazoles), the compound is non-ionizable at physiological pH, making it suitable for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies without pH-dependent confounding [5]. Its calculated logP (~2.5–3.0), molecular weight (~309 g/mol), and hydrogen-bond acceptor count (7 N atoms) place it within lead-like chemical space, enabling its use as a reference for scaffold-specific ADME optimization [5].

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